3-Morpholin-4-ylpyrrolidine-2,5-dione chemical structure and molecular weight
3-Morpholin-4-ylpyrrolidine-2,5-dione chemical structure and molecular weight
3-Morpholin-4-ylpyrrolidine-2,5-dione: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and bioconjugation, bifunctional heterocyclic scaffolds are critical for tuning both the pharmacodynamics and pharmacokinetics of drug candidates. 3-Morpholin-4-ylpyrrolidine-2,5-dione (CAS: 691380-55-9) represents a highly versatile building block that merges a pyrrolidine-2,5-dione (succinimide) core with a morpholine substituent at the C3 position[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic workflow via aza-Michael addition, and explores its authoritative applications in kinase inhibitor development.
Physicochemical Profiling & Structural Logic
The molecular architecture of 3-morpholin-4-ylpyrrolidine-2,5-dione is deliberately designed to balance target engagement with aqueous solubility. The succinimide core acts as a rigid, dual hydrogen-bond acceptor and single hydrogen-bond donor, making it an excellent mimic for interactions within kinase ATP-binding pockets. Conversely, the morpholine ring—a classic bioisostere—projects into solvent-exposed regions to improve the metabolic stability and solubility profile of the parent molecule.
Table 1: Quantitative Physicochemical Data
| Parameter | Value |
| IUPAC Name | 3-(morpholin-4-yl)pyrrolidine-2,5-dione |
| CAS Registry Number | 691380-55-9 |
| Molecular Formula | C8H12N2O3 |
| Molecular Weight | 184.19 g/mol |
| SMILES String | O=C1CC(N2CCOCC2)C(=O)N1 |
| Hydrogen Bond Donors | 1 (Imide NH) |
| Hydrogen Bond Acceptors | 4 (Carbonyls + Morpholine O/N) |
Synthetic Methodology: The Aza-Michael Addition Workflow
Step-by-Step Protocol & Mechanistic Causality
-
Reagent Preparation : Dissolve 1.0 equivalent of maleimide (the Michael acceptor) in absolute ethanol to achieve a 0.5 M concentration.
-
Causality: Ethanol is specifically selected because its protic nature hydrogen-bonds with the carbonyl oxygens of maleimide. This interaction withdraws electron density from the alkene, increasing the electrophilicity of the β-carbon and stabilizing the subsequent zwitterionic enolate transition state.
-
-
Nucleophilic Addition : Cool the reaction vessel to 0 °C. Add 1.05 equivalents of morpholine dropwise under continuous stirring.
-
Causality: Morpholine acts as a highly effective nucleophile due to its secondary amine nitrogen. The slight excess ensures complete consumption of the maleimide. Dropwise addition at 0 °C is critical to suppress the competing anionic polymerization of maleimide, which can occur if localized heating is permitted.
-
-
Reaction Propagation & Self-Validation : Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 2–4 hours.
-
Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The reaction is deemed complete when the morpholine spot (visualized via ninhydrin stain) and the maleimide spot (UV active at 254 nm) are entirely consumed, replaced by a single product spot.
-
-
Isolation : Concentrate the solvent under reduced pressure. Recrystallize the crude residue from a minimal amount of hot ethyl acetate/hexanes to afford the pure product as a white crystalline solid.
Fig 1. Aza-Michael addition mechanism for 3-morpholin-4-ylpyrrolidine-2,5-dione synthesis.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized batch, a self-validating analytical workflow is required to confirm both purity and structural identity.
HPLC-MS Protocol
-
Column : C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm).
-
Mobile Phase : Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile). Gradient: 5% to 95% B over 5 minutes.
-
Causality of Method : The inclusion of 0.1% TFA is non-negotiable. Morpholine has a pKa of ~8.3; the acidic modifier ensures the morpholine nitrogen is fully protonated during the run. This prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase, ensuring a sharp, quantifiable peak.
-
Detection : ESI-MS (Positive Ion Mode). The target mass[M+H]+ must register at 185.2 m/z[1].
NMR Structural Validation
-
1H NMR (400 MHz, DMSO-d6) : The definitive proof of a successful aza-Michael addition is the disappearance of the symmetric vinylic protons of maleimide (~6.7 ppm) and the emergence of an ABX spin system between 2.5 ppm and 4.0 ppm. This multiplet corresponds to the newly formed chiral center at C3 and the adjacent diastereotopic protons at C4. The succinimide imide proton (NH) will appear as a broad singlet at >10.5 ppm.
Table 2: Analytical Target Parameters
| Analytical Method | Target Observation | Diagnostic Purpose |
| ESI-MS (+ Mode) | m/z 185.2[M+H]+ | Confirmation of molecular weight / aza-addition |
| 1H NMR (DMSO-d6) | ABX multiplet (~2.5 - 4.0 ppm) | Confirmation of C3-C4 bond saturation |
| HPLC (0.1% TFA) | Single sharp peak (>95% AUC) | Purity validation and tailing prevention |
Applications in Drug Development: Kinase Inhibition
In pharmaceutical development, 3-morpholin-4-ylpyrrolidine-2,5-dione is frequently utilized as a core pharmacophoric fragment. A prominent example is its integration into the design of potent Glycogen Synthase Kinase 3 (GSK-3) inhibitors[3].
GSK-3 is a critical serine/threonine kinase implicated in neurodegenerative diseases (such as Alzheimer's) and bipolar disorder. The pyrrolidine-2,5-dione structural motif effectively mimics the hydrogen-bonding pattern of ATP within the kinase hinge region. Simultaneously, the morpholine appendage acts as a solubilizing group that projects outward from the binding pocket, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the therapeutic agent without causing steric clashes within the active site[3].
Fig 2. Pharmacophore mapping and ADME contributions of the compound's structural moieties.
References
- A2B Chem. "691380-55-9 | 3-Morpholin-4-ylpyrrolidine-2,5-dione." A2B Chem Database.
- Google Patents. "US6489344B1 - Inhibitors of glycogen synthase kinase 3." Google Patents.
- ResearchGate. "Titrimetric determination of maleinimide and acrylate groups in organic compounds." ResearchGate.
